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Compound of Interest

(2-lodo-4-
Compound Name:

(trifluoromethyl)phenyl)methanol

Cat. No.: B572646

This document provides an in-depth overview of the chemical and physical properties of (2-
lodo-4-(trifluoromethyl)phenyl)methanol, a key reagent in various synthetic applications.
This guide is intended for researchers, scientists, and professionals in the field of drug
development and chemical synthesis.

Chemical Identity and Properties

(2-lodo-4-(trifluoromethyl)phenyl)methanol is a substituted aromatic alcohol. Its structure
incorporates an iodinated and trifluoromethylated phenyl ring, which imparts unique reactivity
and properties valuable in organic synthesis.
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Property Value Source
Molecular Formula C8H6F3IO [1112][3]
Molecular Weight 302.04 g/mol [1]
302.035 g/mol [4]

302.03 g/mol [2]

CAS Number 873005-49-3 [11[2]
Purity >98% [1]

96% [4]

No data available (though one
Appearance i o [4]
source lists "Liquid")

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or application of (2-lodo-4-
(trifluoromethyl)phenyl)methanol are not readily available in the public domain, its synthesis
can be inferred from standard organic chemistry transformations. A plausible synthetic route
would involve the reduction of the corresponding carboxylic acid or aldehyde.

A general conceptual workflow for its synthesis is outlined below.

e.g., LiAIH4, THF

2-lodo-4-(trifluoromethyl)benzoic acid Reduction (2-lodo-4-(trifluoromethyl)phenyl)methanol

Click to download full resolution via product page
Caption: Conceptual synthesis workflow for (2-lodo-4-(trifluoromethyl)phenyl)methanol.

This proposed pathway involves the reduction of 2-lodo-4-(trifluoromethyl)benzoic acid using a
suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an aprotic solvent like
tetrahydrofuran (THF). The reaction would require standard workup and purification
procedures, such as column chromatography, to isolate the desired product.
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Applications in Research and Development

Substituted benzyl alcohols, such as the title compound, are versatile intermediates in
medicinal chemistry and materials science. The presence of both an iodo and a trifluoromethyl
group offers multiple points for further chemical modification. The iodine atom can participate in
various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to form new
carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl group is a common bioisostere
for a methyl or ethyl group and can enhance metabolic stability and binding affinity of drug
candidates. The primary alcohol functionality can be oxidized to an aldehyde or carboxylic acid,
or used in esterification and etherification reactions.

A logical relationship diagram illustrating the potential synthetic utility of this molecule is
presented below.

62-Iodo-4-(trifluoromethyl)phenyl)methanoD

Methanol Group

lodo Group

Trifluoromethyl Group

Suzuki, Sonogashira, etc. to Aldehyde/Carboxylic Acid Formation of Esters/Ethers

Cross-Coupling Reactions Oxidation Esterification/Etherification

Click to download full resolution via product page

Caption: Reactivity of (2-lodo-4-(trifluoromethyl)phenyl)methanol's functional groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(trifluoromethyl)phenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b572646#2-iodo-4-trifluoromethyl-phenyl-methanol-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b572646?utm_src=pdf-custom-synthesis
https://cenmed.com/2-iodo-4-trifluoromethyl-phenyl-methanol-c09-1606-587/
https://www.chemicalbook.com/synthesis/2-iodo-4-trifluoromethyl-phenyl-methanol.htm
https://parchem.com/chemical-supplier-distributor/-2-iodo-4-trifluoromethyl-phenyl-methanol-379933
https://cymitquimica.com/products/10-F244165/873005-49-3/2-iodo-4-trifluoromethylphenylmethanol/
https://www.benchchem.com/product/b572646#2-iodo-4-trifluoromethyl-phenyl-methanol-molecular-weight-and-formula
https://www.benchchem.com/product/b572646#2-iodo-4-trifluoromethyl-phenyl-methanol-molecular-weight-and-formula
https://www.benchchem.com/product/b572646#2-iodo-4-trifluoromethyl-phenyl-methanol-molecular-weight-and-formula
https://www.benchchem.com/product/b572646#2-iodo-4-trifluoromethyl-phenyl-methanol-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b572646?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

5/5

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

